molecular formula C19H21N3O3 B2469167 1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1210153-55-1

1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No. B2469167
M. Wt: 339.395
InChI Key: GSADNQSAOQXBFM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR, and mass spectrometry might be used.



Chemical Reactions Analysis

This would involve studying the compound’s behavior in chemical reactions, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Enzyme Inhibition

1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea is part of a class of compounds with potential enzyme inhibition properties. A study on unsymmetrical 1,3-disubstituted ureas, including similar derivatives, focused on their synthesis and evaluation against various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. The study highlighted the compounds' range of inhibition against these enzymes, suggesting their potential in developing treatments targeting specific enzyme-related diseases or conditions. Additionally, these compounds exhibited in vitro anticancer activity against a prostate cancer cell line, underscoring their potential in cancer research and treatment development (Mustafa, Perveen, & Khan, 2014).

Chemical Synthesis and Characterization

Another aspect of research on compounds like 1-(2-Methoxyphenyl)-3-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea involves their chemical synthesis and characterization. A study detailed the synthesis of a related compound using different methods, resulting in a final product with confirmed structure through various spectroscopic techniques. This research underlines the importance of developing efficient synthesis routes and thorough characterization for potential pharmaceutical applications, providing a foundation for further studies on their biological activities (Sarantou & Varvounis, 2022).

Molecular Structure Analysis

The molecular structure and interactions of similar urea derivatives have been examined, for instance, in the study of metobromuron, a phenylurea herbicide. Analysis of its crystal structure revealed hydrogen bonds and weak interactions forming chains along specific axes, which could provide insights into the design of new compounds with enhanced stability and efficacy for various applications (Kang, Kim, Kwon, & Kim, 2015).

Stereoselective Synthesis and Inhibition Studies

Research into the stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, showcases the intricate chemistry involved in producing biologically active compounds with specific configurations. Such studies are crucial for the development of targeted therapies, as the stereochemistry of a drug can significantly impact its efficacy and safety profile (Chen et al., 2010).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

1-(2-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)20-19(24)21-15-6-3-4-7-17(15)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSADNQSAOQXBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

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